Ertapenem N-Carbonyl Dimer Impurity

描述

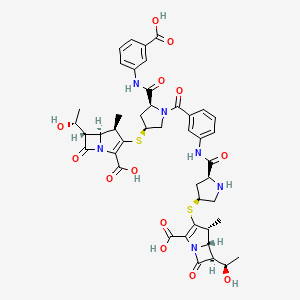

Ertapenem N-Carbonyl Dimer Impurity is a process-related impurity formed during the synthesis or degradation of ertapenem, a carbapenem antibiotic. Structurally, it is characterized by the dimerization of two ertapenem molecules via an N-carbonyl linkage, resulting in the chemical formula C₄₄H₄₈N₆O₁₃S₂ and a molecular weight of 933.03 g/mol . Analytical methods, such as reverse-phase high-performance liquid chromatography (RP-HPLC), are essential for its detection and quantification, as it co-elutes with other structurally related impurities under standard conditions .

准备方法

Synthetic Routes and Reaction Conditions: The preparation of Ertapenem N-Carbonyl Dimer Impurity involves the degradation of Ertapenem under specific conditions. The impurity can be synthesized using a reverse-phase high-performance liquid chromatography method. The chromatographic separation is achieved on an X-Terra RP 18 column using gradient elution. The mobile phase consists of ammonium formate buffer (pH 8.0), water, acetonitrile, and methanol in specific ratios. The flow rate is maintained at 1.0 mL/min, and the column temperature is set at 40°C .

Industrial Production Methods: In industrial settings, the production of this compound is controlled to ensure the purity of the final Ertapenem product. The impurity is typically identified and quantified using mass spectrometry and liquid chromatography techniques. The separation and identification of impurities are crucial for maintaining the quality and efficacy of the antibiotic .

化学反应分析

Types of Reactions: Ertapenem N-Carbonyl Dimer Impurity undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for understanding the stability and degradation pathways of the compound.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include ammonium formate buffer, acetonitrile, and methanol. The pH of the reaction medium is typically maintained around 8.0 to optimize the separation and identification of the impurity .

Major Products Formed: The major products formed from the reactions of this compound include other dimer impurities and dehydrated dimers. These products are identified using liquid chromatography-mass spectrometry (LC-MS) techniques .

科学研究应用

Chemical Characteristics

Chemical Properties:

- Chemical Formula: C44H48N6O13S2

- Molecular Weight: 892.03 g/mol

- CAS Number: 1199797-43-7

The N-Carbonyl Dimer Impurity is formed as a degradation product of Ertapenem, impacting both its stability and efficacy. Its structural characteristics influence its biological interactions, particularly regarding its potential effects on bacterial cell wall synthesis.

Scientific Research Applications

Ertapenem N-Carbonyl Dimer Impurity has several critical applications in scientific research:

Pharmaceutical Research

- Stability Studies: The impurity is pivotal in studying the stability and degradation pathways of Ertapenem under various conditions, particularly pH levels. Research indicates that acidic conditions lead to increased formation of this impurity, which can affect the overall stability of the drug formulation.

- Quality Control: It plays a vital role in quality control processes, where it is used to develop and validate analytical methods for detecting and quantifying impurities in pharmaceutical products. This ensures that the final drug product meets safety and efficacy standards .

Analytical Method Development

- The impurity is utilized in the development of high-performance liquid chromatography (HPLC) methods for separating and identifying impurities during the manufacturing process. Such methods are essential for maintaining the quality of Ertapenem formulations.

Biochemical Studies

- Mechanism of Action: Research into the molecular mechanisms by which this compound interacts with bacterial penicillin-binding proteins (PBPs) provides insights into its potential biological activity. Although its activity may be less than that of Ertapenem itself, understanding these interactions is crucial for assessing its safety profile .

Clinical Implications

- Case studies have highlighted adverse reactions in patients treated with Ertapenem that may be linked to impurities, including the N-Carbonyl Dimer. Monitoring these side effects has become an essential focus in clinical settings to ensure patient safety .

Case Study 1: Stability and Degradation

A study demonstrated that under acidic conditions, the formation of this compound increases significantly. This finding emphasizes the importance of pH control during drug manufacturing to maintain the integrity of Ertapenem formulations.

Case Study 2: Clinical Reactions

A clinical review examined patients treated with Ertapenem who exhibited adverse reactions potentially associated with impurities. This highlights the need for ongoing monitoring and assessment of drug formulations to mitigate risks associated with impurities .

作用机制

The mechanism of action of Ertapenem N-Carbonyl Dimer Impurity involves its interaction with bacterial penicillin-binding proteins (PBPs). By binding to PBPs, the impurity inhibits bacterial cell wall synthesis, leading to the bactericidal effect. The molecular targets include PBPs 2 and 3, which are crucial for bacterial cell wall integrity .

相似化合物的比较

Structural and Chemical Properties

Ertapenem N-Carbonyl Dimer Impurity is compared with other dimeric and process-related impurities of ertapenem (Table 1):

Key Observations :

- N-Carbonyl Dimer vs. Dimer III : While both are dimers, Dimer III contains ester bonds, whereas the N-Carbonyl Dimer is linked via an amide-like N-carbonyl group. This structural difference affects their solubility and chromatographic behavior .

- Stability : The N-Carbonyl Dimer is more resistant to hydrolysis compared to ester-containing dimers like Dimer Ester Impurity, which degrade under basic conditions .

- Formation Pathways : The N-Carbonyl Dimer forms during synthesis via carbamate intermediates under basic pH, while Dimer III arises from side-chain interactions during purification .

Analytical Challenges

- Co-Elution : Ertapenem N-Carbonyl Dimer co-elutes with Dimer III and other impurities in standard HPLC methods, necessitating optimized mobile phases (e.g., phenyl columns with pH 8 buffer) for resolution .

- UV Response Variability : Impurities like the Ring-Opened derivative exhibit UV response factors differing by up to 50% compared to the N-Carbonyl Dimer, complicating quantification .

Research Findings and Data

Manufacturing Process Insights

- Purification Challenges: Direct crystallization of ertapenem yields high levels of dimeric impurities (e.g., N-Carbonyl Dimer, Dimer III).

- Degradation Studies : The N-Carbonyl Dimer shows stability under thermal stress but degrades under oxidative conditions, producing smaller fragments detectable via LC-MS .

Comparative Stability Data

| Condition | N-Carbonyl Dimer Stability | Dimer III Stability | Ring-Opened Impurity Stability |

|---|---|---|---|

| Acidic (pH 3) | Stable | Partial hydrolysis | Rapid hydrolysis |

| Basic (pH 10) | Stable | Degrades | Stable |

| Oxidative (H₂O₂) | Degrades | Stable | Stable |

生物活性

Ertapenem N-Carbonyl Dimer Impurity is a byproduct formed during the synthesis of Ertapenem, a carbapenem antibiotic known for its broad-spectrum antibacterial activity. Understanding the biological activity of this impurity is crucial for evaluating its implications in pharmaceutical applications and safety assessments.

Overview of Ertapenem

Ertapenem is a member of the carbapenem class of antibiotics, which are characterized by their potent bactericidal effects against a wide range of Gram-positive and Gram-negative bacteria. The mechanism of action involves binding to penicillin-binding proteins (PBPs), inhibiting bacterial cell wall synthesis, and ultimately leading to cell lysis. This compound is particularly effective against various pathogens, including Escherichia coli and Klebsiella pneumoniae, but has limited efficacy against Pseudomonas aeruginosa and Enterococcus species.

Characteristics of this compound

Chemical Structure and Properties

- Chemical Formula : C44H48N6O13S2

- Molecular Weight : 892.03 g/mol

- CAS Number : 1199797-43-7

The N-Carbonyl Dimer Impurity arises from the degradation of Ertapenem under specific conditions, often during storage or synthesis. Its structural characteristics are pivotal in determining its biological interactions and potential effects.

This compound retains some biological activity linked to its interaction with PBPs. However, its exact mechanism remains less well-defined compared to the parent compound:

- Target Interaction : Similar to Ertapenem, it may bind to PBPs, although the binding affinity and resultant biological effects may differ.

- Cell Wall Synthesis Inhibition : It is hypothesized that this impurity could interfere with bacterial cell wall synthesis, albeit likely at reduced efficacy compared to Ertapenem itself.

In Vitro Studies

Recent studies have evaluated the biological activity of this compound through various assays:

| Study | Methodology | Findings |

|---|---|---|

| Study 1 | Disk diffusion assay on E. coli | Showed reduced inhibition zone compared to Ertapenem, indicating lower antibacterial potency. |

| Study 2 | MIC determination | Minimum inhibitory concentration was significantly higher than that of Ertapenem, suggesting diminished activity. |

| Study 3 | Binding affinity assays | Demonstrated binding to PBPs but with less affinity than the parent compound. |

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for assessing its safety profile:

- Absorption : Limited data suggest that this impurity may not be readily absorbed in vivo.

- Distribution : It is likely distributed similarly to other carbapenems but may accumulate differently due to altered binding properties.

- Elimination : Primarily through renal pathways; however, specific studies on the impurity's elimination are lacking.

Case Studies

-

Case Study on Stability and Degradation :

- Research indicated that under acidic conditions, the formation of N-Carbonyl Dimer Impurity increases, impacting the stability of Ertapenem formulations.

- The study emphasized the importance of pH control in maintaining drug integrity during manufacturing processes.

-

Clinical Implications :

- A clinical review highlighted cases where patients treated with Ertapenem exhibited adverse reactions potentially linked to impurities, including the N-Carbonyl Dimer.

- Monitoring for specific side effects related to impurities has become a focus in clinical settings.

常见问题

Basic Research Questions

Q. 1.1. What methodological approaches are recommended for developing stability-indicating assays to quantify Ertapenem N-Carbonyl Dimer impurities?

A reverse-phase high-performance liquid chromatography (RP-HPLC) method with gradient elution using a phenyl column, pH 8 sodium phosphate buffer, and acetonitrile mobile phase is effective. This approach resolves Ertapenem from its degradants, including N-Carbonyl Dimer impurities, under stress conditions (basic, oxidative, thermal). Validation parameters (linearity, precision, LOQ, specificity) must align with ICH guidelines, and UV spectral analysis ensures no co-elution of impurities with the API .

Q. 1.2. How do synthesis conditions influence the formation of Ertapenem N-Carbonyl Dimer impurities?

Direct precipitation of Ertapenem during synthesis often results in dimer impurities (Dimer I+II, Dimer III) due to carbamate formation on the pyrrolidine side chain under basic pH (>7.5). Alternative work-up methods, such as aqueous extraction with carbonic acid salts, reduce dimerization by minimizing exposure to alkaline conditions. Recrystallization alone is insufficient to meet impurity specifications .

Q. 1.3. What experimental factors accelerate dimer impurity formation during stability studies?

Thermal stress (60°C for 1 hour) increases Dimer II (0.6% to 2.8%) and Dimer III (0.16% to 1.5%) in aqueous solutions. Oxidative stress (30% H₂O₂) elevates Dimer II (0.6% to 2.6%), while basic conditions (0.1 N NaOH) predominantly form Ring-Opened impurities. Controlled degradation studies should monitor these variables to predict impurity profiles .

Q. 1.4. How are Ertapenem dimer impurities quantified in drug substance and product formulations?

Mass balance criteria integrate assay results, residual solvents, and total impurities. For example:

- Assay as Ertapenem Sodium = 100% − (KF + solvents + impurities) = 76.2%

- Conversion to Ertapenem Acid accounts for molecular mass differences (475.52 vs. 497.50 g/mol). LC-MS and spectral matching with reference standards (e.g., oxazinone) ensure specificity .

Advanced Research Questions

属性

IUPAC Name |

(4R,5S,6S)-3-[(3S,5S)-5-[[3-[(2S,4S)-4-[[(4R,5S,6S)-2-carboxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-en-3-yl]sulfanyl]-2-[(3-carboxyphenyl)carbamoyl]pyrrolidine-1-carbonyl]phenyl]carbamoyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H48N6O13S2/c1-17-31-29(19(3)51)40(56)49(31)33(43(60)61)35(17)64-25-13-27(45-15-25)37(53)46-23-9-5-7-21(11-23)39(55)48-16-26(14-28(48)38(54)47-24-10-6-8-22(12-24)42(58)59)65-36-18(2)32-30(20(4)52)41(57)50(32)34(36)44(62)63/h5-12,17-20,25-32,45,51-52H,13-16H2,1-4H3,(H,46,53)(H,47,54)(H,58,59)(H,60,61)(H,62,63)/t17-,18-,19-,20-,25+,26+,27+,28+,29-,30-,31-,32-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPSFVRZTQQVRAQ-BNCIILEKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)NC4=CC=CC(=C4)C(=O)N5CC(CC5C(=O)NC6=CC=CC(=C6)C(=O)O)SC7=C(N8C(C7C)C(C8=O)C(C)O)C(=O)O)C(=O)O)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](NC3)C(=O)NC4=CC=CC(=C4)C(=O)N5C[C@H](C[C@H]5C(=O)NC6=CC=CC(=C6)C(=O)O)SC7=C(N8[C@H]([C@H]7C)[C@H](C8=O)[C@@H](C)O)C(=O)O)C(=O)O)[C@@H](C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H48N6O13S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00729123 | |

| Record name | PUBCHEM_58344480 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00729123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

933.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1199797-43-7 | |

| Record name | PUBCHEM_58344480 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00729123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。